6-Fluoro-3H-indol-2-amine
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Overview
Description
6-Fluoro-3H-indol-2-amine is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 3H-indol-2-amine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 6-Fluoro-3H-indol-2-amine may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted indoles, indole-2-carboxylic acids, and amine derivatives .
Scientific Research Applications
6-Fluoro-3H-indol-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3H-indol-2-amine: The non-fluorinated parent compound, which has similar but less potent biological activities.
5-Fluoro-3H-indol-2-amine: Another fluorinated derivative with the fluorine atom at a different position, leading to distinct chemical and biological properties.
6-Chloro-3H-indol-2-amine: A chlorinated analogue with different reactivity and applications compared to the fluorinated compound.
Uniqueness: 6-Fluoro-3H-indol-2-amine is unique due to the presence of the fluorine atom at the 6th position, which significantly alters its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where enhanced binding affinity and stability are required .
Properties
Molecular Formula |
C8H7FN2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
6-fluoro-3H-indol-2-amine |
InChI |
InChI=1S/C8H7FN2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4H,3H2,(H2,10,11) |
InChI Key |
QTYKUJRPOIWVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)N=C1N |
Origin of Product |
United States |
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